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Quantitative Data on Ifenprodil Action

Experimental

Parameter Value Context /| Conditions
System
ICso for GIUN1/NR2B Recombinant 0.34 uM Steady-state currents; prototypic high-
Receptors [1] affinity block.
ICso for GIUN1/NR2A Recombinant 146 pM Demonstrates >400-fold selectivity for
Receptors [1] NR2B over NR2A.
Inhibition of Steady- Cultured Cortical ICs0=0.3 Evoked by 100 uM NMDA, saturating
State Currents Neurons UM [2] glycine, no spermine.
Inhibition in 1 mM Cultured Cortical ICso=1.4  Spermine allosterically reduces
Spermine Neurons UM [2] ifenprodil's affinity.
Inhibition in 3 mM Cultured Cortical ICs0=1.8  Greater reduction in ifenprodil affinity with
Spermine Neurons UM [2] more spermine.
Apparent ICso Cultured Cortical 0.17 uM Against 100 uM NMDA; higher agonist
(Activity-Dependent) Neurons [3] concentration increases ifenprodil affinity.
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Experimental

Parameter Value Context / Conditions

System
Apparent ICso Cultured Cortical 0.88 uM Against 10 uM NMDA; lower agonist
(Activity-Dependent) Neurons [3] concentration decreases ifenprodil affinity.
Interaction Type of ) Key Residues /

) Functional Outcome )

Partner Interaction Domains
Spermine / Allosteric, Non- Mutual reduction in affinity; NMDAR1 splice variant

Polyamine Site

MgZ+

Protons (H*)

GluN2B

Subunit

GluN1 Subunit

competitive [2]

Analogous to
Spermine [2]

Potentiation of
Inhibition [4] [5]

High-Affinity
Binding

Part of Binding
Site

spermine binding decreases
ifenprodil potency and vice versa.

(lacking 21-aa insert) [2];
GIuN2B E201 [1]

Similar allosteric reduction in -
ifenprodil affinity; suggested as
physiological ligand at this site.

Ifenprodil increases receptor's -
sensitivity to proton blockade,
enhancing inhibitory effect.

Confers subunit selectivity;
absolutely required for high-affinity
ifenprodil interaction.

Arginine-337 (critical for
ifenprodil) [1]; F176 (in a5
helix) [6]

Contributes to the ifenprodil binding
pocket at the GIuUN1/GIuN2B ATD
interface.

LIVBP-like domain [4] [6]

Mechanism of Action & Allosteric Modulation

The following diagram illustrates the core allosteric network and state-dependent inhibition mechanism of

ifenprodil, integrating its key interactions.
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Ifenprodil's allosteric network and state-dependent inhibition.

Detailed Experimental Protocols

Whole-Cell Voltage Clamp in Cortical Neurons

This method is used for studying steady-state inhibition and kinetics of ifenprodil [2].
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e Cell Preparation: Use rat cultured cortical neurons (7-14 days in vitro) grown on astrocyte feeder
layers.

¢ Recording Setup: Continuously perfuse with a simplified salt solution (in mM: 149 NacCl, 3.25 KClI, 2
CaClz, 2 MgClz, 10 Hepes, 11 D-glucose; pH 7.35). Omit MgClz from the drug-containing barrels to
remove voltage-dependent block.

e Patch Pipettes: Pull from borosilicate glass; fill with internal solution (in mM: 120 CsF, 10 CsCl, 11
EGTA, 0.5 CaClz, 10 Hepes; pH 7.25).

e Drug Application: Apply drugs via fast perfusion from multi-barreled capillaries. Include 30 uM
glycine in all solutions to ensure saturation of the glycine site.

e Data Collection & Analysis:

o Record steady-state currents evoked by a fixed concentration of NMDA (e.g., 100 puM).

(e]

Apply increasing concentrations of ifenprodil to generate an inhibition curve.

To measure on- and off-rates, apply a single concentration of ifenprodil and fit the current
decay and recovery phases with single exponentials to obtain T_on and t_off.

To study spermine interaction, repeat the above in the presence of 1 mM and 3 mM spermine.

[¢]

[e]

Two-Electrode Voltage Clamp (TEVC) in Oocytes

This system is ideal for characterizing subunit selectivity using recombinant receptors [6].

¢ Receptor Expression: Inject cRNA for GluN1-1a and your chosen GluN2 subunit (e.g., GIuN2B) into
Xenopus laevis oocytes.

¢ Electrophysiology: Perform recordings 1-3 days post-injection. Voltage-clamp oocytes at a holding
potential between -60 mV and -80 mV.

¢ Solution Superfusion: Continuously superfuse the oocyte with a solution containing agonists. A
common solution is (in mM): 115 NacCl, 2.5 KCI, 0.18 CaClz, 10 HEPES, pH 7.2, along with 10 uM
glycine and 10 puM glutamate.

e Drug Application & Analysis:

Record a stable control current response.

Apply the test compound (e.qg., ifenprodil) for a sufficient time to reach equilibrium block.

Wash with agonist solution to observe recovery.

[e]

[e]

o

o

Calculate the percentage inhibition of the control current amplitude at equilibrium.

Single-Channel Recordings

This technique reveals how ifenprodil alters the fundamental gating kinetics of single NMDA receptors [5].
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e Cell Preparation & Transfection: Use HEK 293 cells transiently transfected with GIuN1 and GIuN2B
plasmid DNA.
¢ Recording Configuration: Perform either cell-attached or outside-out patch-clamp recordings.
¢ Solutions: For cell-attached recordings, the pipette solution should contain agonists (e.g., 1 mM
glutamate and 1 mM glycine) and the desired concentration of ifenprodil. The bath solution can be
normal saline.
e Data Acquisition & Analysis:
o Record single-channel currents at a holding potential of -70 mV or -80 mV with high bandwidth
(e.g., 10 kHz).
o |dealize the recorded data to determine the durations of open and shut intervals.
o Fit the distributions of open and shut times with mixtures of exponential functions.
o Compare the mean open time, mean shut time, and open probability (P_open) between control
and ifenprodil conditions.

Key Insights for Research & Development

¢ Exploit State-Dependency: Ifenprodil's higher affinity for agonist-bound states [3] underlies its
activity-dependence, potentially leading to a therapeutic window wider than that of classic NMDA
channel blockers.

o Target the Interface: The binding site at the GIUN1/GIuN2B ATD interface [6] is a key target for
designing new selective compounds.

e Consider Off-Target Effects: Be aware that ifenprodil also has affinity for adrenergic, serotonergic,
and sigma receptors [1] [6]. Newer, more rigid scaffolds like 3-benzazepines show reduced off-target
activity while maintaining GIuN2B potency [6].

e Account for Multiple Mechanisms: Beyond NMDA receptor blockade, ifenprodil can also inhibit the
Na*/Ca** exchanger (NCX) operating in reverse mode [7]. This dual action may be critical for its
efficacy in preventing calcium dysregulation and excitotoxicity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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